Syk-IN-7
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Overview
Description
Syk-IN-7 is a chemical compound known for its role as an inhibitor of spleen tyrosine kinase (SYK). Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. By inhibiting spleen tyrosine kinase, this compound can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases, cancers, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Syk-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Syk-IN-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties, making them valuable for further research and development .
Scientific Research Applications
Syk-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of spleen tyrosine kinase in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate spleen tyrosine kinase-mediated signaling pathways and their effects on immune cell function.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases, cancers, and inflammatory conditions by modulating immune responses.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting spleen tyrosine kinase
Mechanism of Action
Syk-IN-7 exerts its effects by inhibiting the activity of spleen tyrosine kinase. Spleen tyrosine kinase is involved in the phosphorylation of various downstream signaling molecules, leading to the activation of immune cell responses. By inhibiting spleen tyrosine kinase, this compound prevents the phosphorylation of these molecules, thereby modulating immune cell function and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Entospletinib: Another spleen tyrosine kinase inhibitor with clinical applications in treating B-cell malignancies.
Lanraplenib: A next-generation spleen tyrosine kinase inhibitor with similar potency and selectivity as entospletinib
Uniqueness of Syk-IN-7
This compound is unique due to its specific chemical structure and functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit spleen tyrosine kinase makes it a valuable tool for studying spleen tyrosine kinase-mediated signaling pathways and developing targeted therapies .
Properties
Molecular Formula |
C26H31N9O4 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-(10,13-dimethyl-20-oxo-16-oxa-2,4,8,9,13,19,22,23,30-nonazapentacyclo[19.5.2.13,7.18,11.024,28]triaconta-1(27),3,5,7(30),9,11(29),21,24(28),25-nonaen-23-yl)ethyl acetate |
InChI |
InChI=1S/C26H31N9O4/c1-17-19-15-33(3)9-12-38-11-8-27-25(37)24-21-14-20(4-5-22(21)34(32-24)10-13-39-18(2)36)29-26-28-7-6-23(30-26)35(16-19)31-17/h4-7,14,16H,8-13,15H2,1-3H3,(H,27,37)(H,28,29,30) |
InChI Key |
FGUVCMRABKPEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C1CN(CCOCCNC(=O)C3=NN(C4=C3C=C(C=C4)NC5=NC=CC2=N5)CCOC(=O)C)C |
Origin of Product |
United States |
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